molecular formula C10H11F4N B3180514 (S)-1,1,1-trifluoro-N-(4-fluorobenzyl)propan-2-amine CAS No. 1889287-68-6

(S)-1,1,1-trifluoro-N-(4-fluorobenzyl)propan-2-amine

Cat. No.: B3180514
CAS No.: 1889287-68-6
M. Wt: 221.19
InChI Key: KLZIMAZQYDNFPK-UHFFFAOYSA-N
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Description

(S)-1,1,1-trifluoro-N-(4-fluorobenzyl)propan-2-amine is a fluorinated organic compound with the molecular formula C10H11F4N. This compound is characterized by the presence of both trifluoromethyl and fluorobenzyl groups, which contribute to its unique chemical properties. It is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,1,1-trifluoro-N-(4-fluorobenzyl)propan-2-amine typically involves reductive amination. This process includes the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. Common reducing agents used in this reaction include sodium borohydride and sodium triacetoxyborohydride . The reaction is often carried out in solvents such as tetrahydrofuran or dichloroethane, with acetic acid sometimes used as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-1,1,1-trifluoro-N-(4-fluorobenzyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-1,1,1-trifluoro-N-(4-fluorobenzyl)propan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of (S)-1,1,1-trifluoro-N-(4-fluorobenzyl)propan-2-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. This compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzyl)propan-2-amine
  • 2-(4-Fluorophenyl)propan-2-amine hydrochloride
  • Phenoxy acetamide derivatives

Uniqueness

(S)-1,1,1-trifluoro-N-(4-fluorobenzyl)propan-2-amine is unique due to the presence of both trifluoromethyl and fluorobenzyl groups. These functional groups impart distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in similar compounds .

Properties

IUPAC Name

(2S)-1,1,1-trifluoro-N-[(4-fluorophenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4N/c1-7(10(12,13)14)15-6-8-2-4-9(11)5-3-8/h2-5,7,15H,6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZIMAZQYDNFPK-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)NCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889287-68-6
Record name [(4-fluorophenyl)methyl][(2S)-1,1,1-trifluoropropan-2-yl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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